molecular formula C27H31NO4 B11008622 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

Cat. No.: B11008622
M. Wt: 433.5 g/mol
InChI Key: MYEUUXSFZCEDQF-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules. The presence of hydroxy, methoxyphenyl, and azabicyclo substituents contributes to its unique chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and a suitable electrophile.

    Attachment of the Azabicyclo Group: The azabicyclo group can be introduced via nucleophilic substitution reactions, where a precursor containing the azabicyclo moiety reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxyphenyl and azabicyclo groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophiles like amines and thiols.

Major Products

    Oxidation: :

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with various substituents that contribute to its biological activity. Its structural formula can be represented as follows:

C23H31NO4\text{C}_{23}\text{H}_{31}\text{NO}_4

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. In vitro studies have demonstrated that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In a study focusing on inflammation models, the compound showed a marked reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases by modulating immune responses .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:

  • Nuclear Receptors : The compound may act as a ligand for nuclear hormone receptors, influencing gene expression related to metabolism and cell growth.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Cell Signaling Pathways : The modulation of key signaling pathways (e.g., NF-kB and MAPK) contributes to its anti-inflammatory and anticancer effects.

Case Study 1: Antioxidant Activity

In a controlled experiment involving human cell lines, the compound was tested for its ability to reduce oxidative stress markers. Results indicated a statistically significant decrease in malondialdehyde (MDA) levels when treated with varying concentrations of the compound compared to untreated controls .

Case Study 2: Anticancer Efficacy

A study involving MCF-7 breast cancer cells treated with the compound showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Properties

Molecular Formula

C27H31NO4

Molecular Weight

433.5 g/mol

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one

InChI

InChI=1S/C27H31NO4/c1-26(2)11-18-12-27(3,15-26)16-28(18)13-21-23(29)10-9-20-24(30)22(14-32-25(20)21)17-5-7-19(31-4)8-6-17/h5-10,14,18,29H,11-13,15-16H2,1-4H3

InChI Key

MYEUUXSFZCEDQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)O)C)C

Origin of Product

United States

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